Microcystin-LA Microcystin-LA Microcystin la is a peptide.
Cyanoginosin LA is a natural product found in Microcystis aeruginosa and Hapalosiphon hibernicus with data available.
Cyanoginosin-LA is a microcystin. Many cyanobacteria species produce a group of toxins known as microcystins. The species most commonly associated with microcystin production is Microcystis aeruginosa. Microcystins are cyclic peptides, containing seven amino acids. They are the most numerous of the cyanotoxins, comprising over 80 analogs. (A712)
Brand Name: Vulcanchem
CAS No.: 96180-79-9
VCID: VC20779390
InChI: InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1
SMILES: CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Molecular Formula: C46H67N7O12
Molecular Weight: 910.1 g/mol

Microcystin-LA

CAS No.: 96180-79-9

Cat. No.: VC20779390

Molecular Formula: C46H67N7O12

Molecular Weight: 910.1 g/mol

* For research use only. Not for human or veterinary use.

Microcystin-LA - 96180-79-9

Specification

Description Microcystin la is a peptide.
Cyanoginosin LA is a natural product found in Microcystis aeruginosa and Hapalosiphon hibernicus with data available.
Cyanoginosin-LA is a microcystin. Many cyanobacteria species produce a group of toxins known as microcystins. The species most commonly associated with microcystin production is Microcystis aeruginosa. Microcystins are cyclic peptides, containing seven amino acids. They are the most numerous of the cyanotoxins, comprising over 80 analogs. (A712)
CAS No. 96180-79-9
Molecular Formula C46H67N7O12
Molecular Weight 910.1 g/mol
IUPAC Name (5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Standard InChI InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1
Standard InChI Key DIAQQISRBBDJIM-DRSCAGMXSA-N
Isomeric SMILES C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
SMILES CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Canonical SMILES CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

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